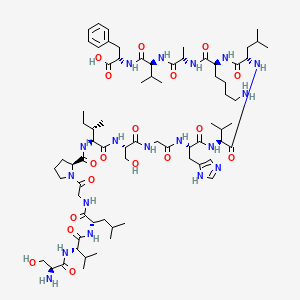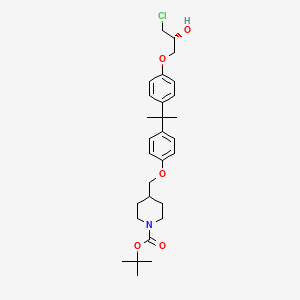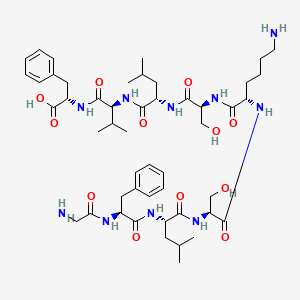
NO2A-Azide (trihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NO2A-Azide (trihydrochloride) is a bifunctional chelator and a macrocyclic NOTA derivative. It is primarily used for tumor pre-targeting and can be conjugated with peptides and radionuclides . This compound is significant in the field of medical research due to its ability to form stable complexes with metal ions, which is crucial for diagnostic and therapeutic applications.
Méthodes De Préparation
The synthesis of NO2A-Azide (trihydrochloride) involves the use of click chemistry, a method known for its simplicity and efficiency . The azide group is introduced into the molecule through a series of reactions that typically involve the use of azide salts such as sodium azide or potassium azide. The reaction conditions often include polar aprotic solvents like acetonitrile or dimethyl sulfoxide . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
NO2A-Azide (trihydrochloride) undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other groups in the molecule.
Reduction Reactions: The azide group can be reduced to form primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Applications De Recherche Scientifique
NO2A-Azide (trihydrochloride) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of NO2A-Azide (trihydrochloride) involves its ability to form stable complexes with metal ions. This property is exploited in tumor pre-targeting, where the compound is conjugated with peptides or antibodies that specifically target tumor cells . Once the compound binds to the target cells, the metal ion complex can be detected using imaging techniques or used to deliver therapeutic radiation .
Comparaison Avec Des Composés Similaires
NO2A-Azide (trihydrochloride) is unique due to its bifunctional chelating ability and its macrocyclic structure. Similar compounds include:
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Another macrocyclic chelator used in radiopharmaceuticals.
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A precursor to NO2A-Azide, also used in medical imaging and therapy.
NO2A-Azide (trihydrochloride) stands out due to its azide functionality, which allows for versatile chemical modifications and bioconjugation .
Propriétés
Formule moléculaire |
C15H30Cl3N7O5 |
|---|---|
Poids moléculaire |
494.8 g/mol |
Nom IUPAC |
2-[4-[2-(3-azidopropylamino)-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid;trihydrochloride |
InChI |
InChI=1S/C15H27N7O5.3ClH/c16-19-18-3-1-2-17-13(23)10-20-4-6-21(11-14(24)25)8-9-22(7-5-20)12-15(26)27;;;/h1-12H2,(H,17,23)(H,24,25)(H,26,27);3*1H |
Clé InChI |
XRNJFELVPDEOEW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN(CCN1CC(=O)NCCCN=[N+]=[N-])CC(=O)O)CC(=O)O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)





![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)


![2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid](/img/structure/B12371729.png)




